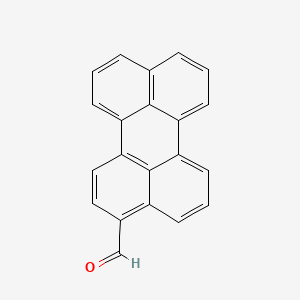

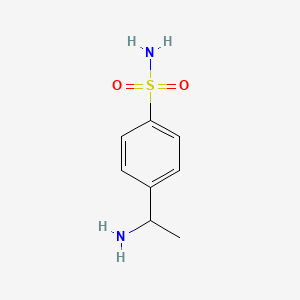

![molecular formula C8H11N3O2S B1274079 2-[(5-羟基-4,6-二甲基-2-嘧啶基)硫基]乙酰胺 CAS No. 890641-01-7](/img/structure/B1274079.png)

2-[(5-羟基-4,6-二甲基-2-嘧啶基)硫基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that share structural similarities, such as the presence of a pyrimidine ring and a thioacetamide moiety. The first paper discusses crystal structures of compounds with a 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide core, which suggests a close relation to the compound of interest . The second paper explores the reaction of 2-acetoacetamidopyridines with phosgene, leading to the formation of pyrido[1,2-a]pyrimidin-4-ones . These studies contribute to the understanding of the chemical behavior and structural properties of pyrimidine-containing compounds.

Synthesis Analysis

The synthesis of the compound is not explicitly detailed in the provided papers. However, the synthesis of similar compounds involves the formation of a thioacetamide bridge, as seen in the first paper, where the pyrimidine ring is linked to a benzene ring via a methylene group . This suggests that the synthesis of "2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide" might involve a similar strategy, possibly starting with a 4,6-dimethylpyrimidin-2-yl precursor and introducing the thioacetamide functionality through a suitable sulfur-containing reagent.

Molecular Structure Analysis

The molecular structure of related compounds shows a folded conformation around the methylene carbon atom of the thioacetamide bridge. The pyrimidine ring is inclined at significant angles to the benzene ring, as evidenced by the intramolecular N—H⋯N hydrogen bond that stabilizes this conformation . This information can be extrapolated to predict that "2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide" may also exhibit a folded structure with potential intramolecular hydrogen bonding, contributing to its stability.

Chemical Reactions Analysis

The provided papers do not directly address the chemical reactions of "2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide". However, the second paper indicates that reactions involving acetoacetamidopyridines and phosgene can lead to the formation of chlorinated pyrimidinones . This suggests that the compound of interest may also undergo reactions with electrophilic reagents like phosgene, potentially leading to chlorination or other transformations at the pyrimidine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide" are not described in the provided papers. Nonetheless, the structural analysis of similar compounds suggests that the compound may exhibit solid-state stability due to intramolecular hydrogen bonding . The presence of a hydroxy group in the compound of interest may also influence its solubility in polar solvents and its potential to form additional hydrogen bonds, affecting its physical properties and reactivity.

科学研究应用

抗惊厥药物研究

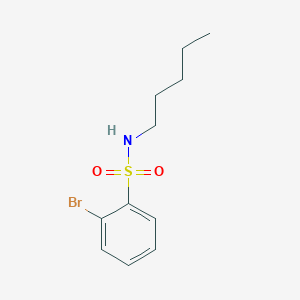

已经探索了2-[(5-羟基-4,6-二甲基-2-嘧啶基)硫基]乙酰胺衍生物的潜在抗惊厥特性。Severina等人(2020年)进行了一项研究,合成这些衍生物作为可能的抗惊厥药物。他们发现这些化合物在大鼠戊二醛诱导的癫痫模型中表现出中等抗惊厥活性。其中一种特定的衍生物,4-溴苯乙酰胺,显示出显著的活性,减少了实验动物的癫痫持续时间和致死率(Severina, Skupa, Voloshchuk, & Georgiyants, 2020)。

抗肿瘤活性

该化合物的衍生物也已被研究其抗肿瘤活性。Qu等人(2006年)合成了稀土金属(III)与2-[(5-羟基-4,6-二甲基-2-嘧啶基)硫基]乙酰胺的配合物,并测试了它们对各种肿瘤细胞的抑制比率,发现一些配合物优于配体本身(Qu, Wang, Liu, Song, Wang, & Jia, 2006)。

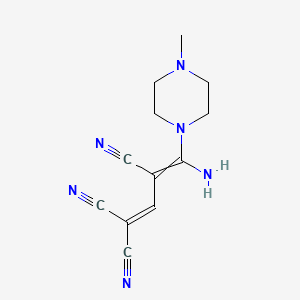

抗微生物药物研究

该化合物已成为合成具有潜在抗微生物特性的各种衍生物的基础。Hossan等人(2012年)使用2-[(5-羟基-4,6-二甲基-2-嘧啶基)硫基]乙酰胺创建了一系列吡啶、嘧啶酮、噁唑酮及其衍生物作为抗微生物药物。其中一些化合物显示出良好的抗菌和抗真菌活性,与链霉素和富司酸等标准药物相当(Hossan, Abu-Melha, Al-Omar, & Amr, 2012)。

离子识别和电化学性质

该化合物已被评估其离子识别和电化学性质。Yao-ting(2007年)发现该化合物对Cu2+和Pb2+离子具有良好的选择性识别能力,表明在分析化学和环境监测方面具有潜在应用(Yao-ting, 2007)。

安全和危害

Specific safety and hazard information for “2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide” is not available in the search results.

未来方向

As for future directions, it’s difficult to predict without more specific information about the compound and its applications. However, given the interest in pyrimidine derivatives in various fields of research2, it’s likely that further studies could reveal more about the potential uses and properties of “2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide”.

Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, it would be best to consult scientific literature or experts in the field.

属性

IUPAC Name |

2-(5-hydroxy-4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S/c1-4-7(13)5(2)11-8(10-4)14-3-6(9)12/h13H,3H2,1-2H3,(H2,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXQNILWCLLKIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)SCC(=O)N)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388151 |

Source

|

| Record name | 2-[(5-Hydroxy-4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide | |

CAS RN |

890641-01-7 |

Source

|

| Record name | 2-[(5-Hydroxy-4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

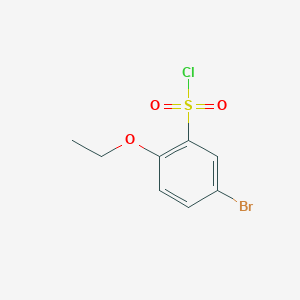

![5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273996.png)

![4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274005.png)